molecular formula C16H13NO2 B1524849 1-benzyl-4-hydroxyquinolin-2(1H)-one CAS No. 105024-96-2

1-benzyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B1524849
CAS No.: 105024-96-2
M. Wt: 251.28 g/mol
InChI Key: ZBYILUVKUROMNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzyl-4-hydroxyquinolin-2(1H)-one involves several steps. One approach is the reaction of N-tritylated acrylamide with appropriate reagents to form the desired compound. Additionally, zinc(II) complexes of this compound can be readily prepared by mixing it with ZnSO4 in the presence of LiOH. These complexes have shown promise as potential hypoglycemic agents .

Scientific Research Applications

Green Synthesis Protocols

1-Benzyl-4-hydroxyquinolin-2(1H)-one is utilized in green chemistry for synthesizing various compounds. Kumar et al. (2015) developed a green, three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, leading to a variety of substituted functionalized compounds. This method is catalyst-free and solvent-free, highlighting its environmental benefits (Kumar et al., 2015).

Synthesis and Cytotoxic Activity

Research by Kadrić et al. (2014) focused on synthesizing 3-hydroxyquinolin-4(1H)-one derivatives to investigate their cytotoxic activity against cancer cell lines. The study also examined the fluorescence properties of these compounds, contributing to understanding their potential applications in cancer research (Kadrić et al., 2014).

Innovative Synthesis Approaches

Reddy et al. (2018) presented an innovative approach for synthesizing 7-Hydroxyquinolin-2(1H)-one, a key intermediate in the production of the antipsychotic drug Brexpiprazole. This approach offers a more efficient method for synthesizing this important compound, which has significant implications in medicinal chemistry (Reddy et al., 2018).

Antitumor Applications

A study by Mukherjee et al. (2010) explored the antitumor properties of 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione. This research is crucial for understanding the potential of such compounds in cancer treatment, especially in the context of cell cycle arrest and apoptosis induction in tumor cells (Mukherjee et al., 2010).

Carbon Dioxide Incorporation and Intramolecular Rearrangement

The work by Ishida et al. (2013) demonstrates the use of 4-hydroxyquinolin-2(1H)-one derivatives in efficient carbon dioxide incorporation and intramolecular rearrangement. This research contributes to the development of sustainable and environmentally friendly chemical processes (Ishida et al., 2013).

Inhibitors for HIV-1 Reverse Transcriptase

Suchaud et al. (2012) synthesized a series of 3-hydroxyquinolin-2(1H)-one derivatives as selective inhibitors of HIV-1 reverse transcriptase associated RNase H activity. Despite exhibiting high cellular cytotoxicity, these findings are significant for the development of novel antiviral agents (Suchaud et al., 2012).

Synthesis of Novel Azo Disperse Dyes

Research by Rufchahi and Mohammadinia (2014) involved the use of 6-Butyl-4-hydroxyquinolin-2-(1H)-one in synthesizing new azo disperse dyes. This study adds value to the field of dye and pigment chemistry, demonstrating the versatility of quinolin-2(1H)-one derivatives (Rufchahi & Mohammadinia, 2014).

Properties

IUPAC Name

1-benzyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-10-16(19)17(11-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYILUVKUROMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715698
Record name 1-Benzyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105024-96-2
Record name 1-Benzyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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